DL-Alanine
Overview
Description
DL-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Synthesis Analysis
DL-Alanine is synthesized through a biocatalytic deracemization process using alanine dehydrogenase and ω-transaminase . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase .
Molecular Structure Analysis
DL-Alanine has a molecular formula of C3H7NO2 . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .
Chemical Reactions Analysis
DL-Alanine can interact in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the Chemical Mechanical Polishing (CMP) process .
Physical And Chemical Properties Analysis
DL-Alanine is a white powder with a molar mass of 89.094 g·mol−1 . It has a density of 1.424 g/cm3 and is soluble in water . It has a melting point of 258 °C .
Scientific Research Applications
Radiation Dosimetry : DL-Alanine has been used in gel dosimetry for evaluating clinical doses of radiation. The addition of Alanine to Fricke gel solution enhances the production of radiation-induced ferric ions. This method is promising for 3D clinical dose evaluations using MRI techniques (Silva & Campos, 2011).
Microbial Cell Wall Synthesis : In Bacillus subtilis, the dlt operon, which is responsible for D-alanine esterification of lipoteichoic acid (LTA) and wall teichoic acid (WTA), utilizes D-Alanine. This incorporation is crucial for the cell wall synthesis of various bacteria (Perego et al., 1995).
Biochemical Studies : Studies on the deuterium exchange of poly-DL-alanine in aqueous solutions have provided insights into protein stabilization and structure (Berger & Linderstrøm-Lang, 1957).
Enzyme Studies : Alanine racemase, influenced by DL-Alanine, has been purified and studied in Pseudomonas, highlighting the enzyme's coenzyme content and function (Rosso et al., 1969).
Chemical Synthesis and Polymerization : DL-Alanine has been used in the synthesis and polymerization of compounds, like the resolution of dl-β-(thymin-1-yl)alanine and its polymerization (Buttrey et al., 1975).
Gastrointestinal Tract Research : The role of D-alanyl ester in lipoteichoic acids from Lactobacillus reuteri in gastrointestinal tract colonization has been investigated. It is essential for biofilm formation and resistance to environmental challenges (Walter et al., 2007).
Production Technology : Advances in the production technology of DL-Alanine have been discussed, highlighting different methods like chemical synthesis, fermentation, and utilization of alanine racemase (Jiang Guang-yu, 2011).
Crystallography and Material Science : DL-Alanine has been studied for its potential in mesocrystal formation and as a new NLO (non-linear optical) material (Ma et al., 2006); (Dhas & Natarajan, 2008).
Amino Acid Activity Coefficients : Research on the activity coefficients of DL-Alanine in various aqueous solutions has contributed to understanding amino acid behaviors in different conditions (Soto-Campos et al., 1998).
Biomedical Applications : DL-Alanine has been used in the development of efficient L-Alanine production methods in Escherichia coli, highlighting its applications in food, pharmaceuticals, and engineered thermoplastics (Zhou et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25281-63-4 | |
Record name | Poly(DL-alanine) | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6031255 | |
Record name | DL-Alanine | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless | |
Record name | DL-Alanine | |
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Record name | DL-Alanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1425/ | |
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Solubility |
Solublein water, Slightly soluble (in ethanol) | |
Record name | DL-Alanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.00000011 [mmHg] | |
Record name | DL-Alanine | |
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Product Name |
DL-Alanine | |
CAS RN |
302-72-7, 338-69-2, 56-41-7 | |
Record name | Alanine | |
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Record name | DL-Alanine | |
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Record name | D-alanine | |
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Record name | alanine | |
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Record name | DL-ALANINE | |
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Record name | DL-Alanine | |
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Record name | DL-alanine | |
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Record name | ALANINE, DL- | |
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Record name | (alpha-D-mannosyl)7-beta-D-mannosyl-diacetylchitobiosyl-L-asparagine, isoform A (protein) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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